6-cyclobutoxy-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-cyclobutoxy-N,N-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclobutoxy-N,N-dimethylpyrimidin-4-amine typically involves the reaction of a pyrimidine precursor with a cyclobutyl group and dimethylamine. One common method is the nucleophilic substitution reaction, where a halogenated pyrimidine reacts with cyclobutanol and dimethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-cyclobutoxy-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature0°C to 25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperature-10°C to 25°C.
Substitution: Halogenated pyrimidines, cyclobutanol, dimethylamine; temperature0°C to 25°C
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties .
Scientific Research Applications
6-cyclobutoxy-N,N-dimethylpyrimidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-cyclobutoxy-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpyrimidin-4-amine: Lacks the cyclobutoxy group, which may result in different biological activities and chemical properties.
Cyclobutoxy-N,N-dimethylpyrimidine: Similar structure but may have different reactivity due to the absence of the amine group.
Uniqueness
6-cyclobutoxy-N,N-dimethylpyrimidin-4-amine is unique due to the presence of both the cyclobutoxy group and the N,N-dimethylamine group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
6-cyclobutyloxy-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)9-6-10(12-7-11-9)14-8-4-3-5-8/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXQXLQKZDVZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)OC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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